N~1~,N~3~-Dibenzyl-N~1~,N~3~-dimethyl-2-oxopropanediamide
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Overview
Description
N~1~,N~3~-Dibenzyl-N~1~,N~3~-dimethyl-2-oxopropanediamide is an organic compound with a complex structure that includes benzyl and methyl groups attached to a diamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dibenzyl-N~1~,N~3~-dimethyl-2-oxopropanediamide typically involves the reaction of N,N’-dimethyl-1,3-propanediamine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of N1,N~3~-Dibenzyl-N~1~,N~3~-dimethyl-2-oxopropanediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Dibenzyl-N~1~,N~3~-dimethyl-2-oxopropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N~1~,N~3~-Dibenzyl-N~1~,N~3~-dimethyl-2-oxopropanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~3~-Dibenzyl-N~1~,N~3~-dimethyl-2-oxopropanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: A related compound with similar structural features but lacking the benzyl groups.
N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine: Another related compound with one benzyl group instead of two.
Uniqueness
N~1~,N~3~-Dibenzyl-N~1~,N~3~-dimethyl-2-oxopropanediamide is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
87898-64-4 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N,N'-dibenzyl-N,N'-dimethyl-2-oxopropanediamide |
InChI |
InChI=1S/C19H20N2O3/c1-20(13-15-9-5-3-6-10-15)18(23)17(22)19(24)21(2)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
XZHGUZZZBNGOMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C(=O)C(=O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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